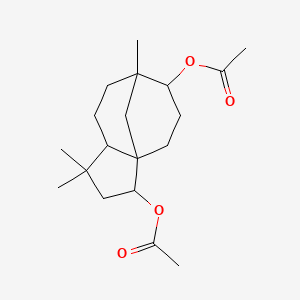

去甲氧基去乙酰氧基假单宁酸 B

描述

Demethoxydeacetoxypseudolaric acid B is a natural product found in Pseudolarix amabilis with data available.

科学研究应用

代谢途径和代谢物

去甲氧基去乙酰氧基假单宁酸 B (DDPB) 被认为是各种生物样品(如血浆、尿液、胆汁和粪便)中的一种重要代谢物,这是在施用来自金钱松的总二萜酸 (TDA) 之后。TDA 的代谢途径,其中包括 DDPB 作为代谢物,独立于肠道菌群,并且在胃肠道的 pH 环境中稳定。该代谢途径对于理解金钱松化合物体内活性形式和作用机制至关重要 (刘等,2014)。

O-去甲基化的生物化学和发生

O-去甲基化过程,涉及从有机化合物中的氧原子中去除甲基,在各种生物过程中发挥着关键作用。该过程由 2-氧戊二酸/Fe(II) 依赖性双加氧酶和细胞色素 P450 等酶催化。这些酶在不同的植物代谢途径中催化去甲基化反应,这可能与理解像 DDPB 这样的化合物的代谢转化有关 (Hagel & Facchini, 2010)。

酶促去甲基化和代谢

像 Gloeophyllum trabeum 这样的真菌对木质素模型化合物进行酶促去甲基化,表明了复杂有机化合物降解的一种机制。这一过程可以提供对自然环境中去甲氧基化合物的代谢途径和转化的见解 (Lopretti 等,1998)。

假单宁酸 B 及其生物学效应

与 DDPB 密切相关的假单宁酸 B 已显示出抗炎和抗肿瘤作用。了解假单宁酸 B 的作用机制,例如它通过下调 NF-κB 通路抑制诱导型环氧合酶-2 的表达,可以为 DDPB 及相关化合物的潜在治疗应用提供有价值的见解 (侯等,2012)。

作用机制

Target of Action

Demethoxydeacetoxypseudolaric Acid B is a metabolite of the glucoside of pseudolaric acid C2 (PC2) The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it is a metabolite of the glucoside of pseudolaric acid c2 (pc2) . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that it is a metabolite of the glucoside of pseudolaric acid C2 (PC2)

Result of Action

It is suggested that compounds of the pseudolaric acid class can inhibit the growth of human microvascular endothelial cells . This could potentially lead to the inhibition of tumor tissue vascular formation, reducing the supply of oxygen and nutrients needed for tumor cell division and proliferation, and thus leading to tumor shrinkage or even disappearance .

生化分析

Biochemical Properties

Demethoxydeacetoxypseudolaric Acid B plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the growth of microorganisms by inhibiting their metabolic pathways and prevents cell division

Cellular Effects

Demethoxydeacetoxypseudolaric Acid B has significant effects on various types of cells and cellular processes. It is used as an anti-inflammatory agent in the treatment of inflammatory diseases such as intestinal disease .

Molecular Mechanism

The molecular mechanism of Demethoxydeacetoxypseudolaric Acid B is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Demethoxydeacetoxypseudolaric Acid B is involved in several metabolic pathways. It interacts with various enzymes and cofactors . Detailed information about these interactions and any effects on metabolic flux or metabolite levels is currently lacking.

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and has effects on its localization or accumulation .

属性

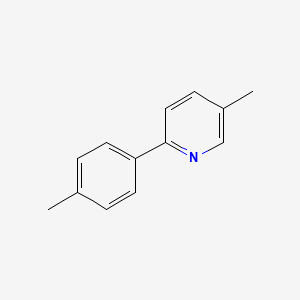

IUPAC Name |

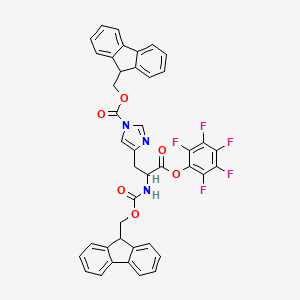

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFFEVMIQIJTGZ-XYWPTNBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)

![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)